1-(4-Bromobutyl)-4-fluorobenzene
CAS No.: 89326-70-5
Cat. No.: VC13427067
Molecular Formula: C10H12BrF
Molecular Weight: 231.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89326-70-5 |
|---|---|
| Molecular Formula | C10H12BrF |
| Molecular Weight | 231.10 g/mol |
| IUPAC Name | 1-(4-bromobutyl)-4-fluorobenzene |
| Standard InChI | InChI=1S/C10H12BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 |
| Standard InChI Key | OBNIYQYMZJBZHO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCCCBr)F |
| Canonical SMILES | C1=CC(=CC=C1CCCCBr)F |
Introduction
Chemical Identity and Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrF |
| Molecular Weight | 231.10 g/mol |
| SMILES | C1=CC(=CC=C1F)CCCCBr |
| InChI Key | CGNAYVOOGLVBDX-UHFFFAOYSA-N |
The fluorine atom’s electronegativity and the bromobutyl group’s leaving-group capability influence the compound’s reactivity.
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 1-(4-bromobutyl)-4-fluorobenzene typically involves multi-step reactions:
-
Friedel-Crafts Alkylation: Fluorobenzene reacts with 1,4-dibromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the bromobutyl chain.
-
Purification: Column chromatography isolates the desired isomer.
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Dichloromethane or dimethylformamide (DMF)
-
Catalyst: Potassium carbonate or triethylamine.
Reactivity and Stability
The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols), while the fluorine atom stabilizes the aromatic ring via resonance. Comparative studies on analogous compounds show that para-substituted fluorobenzenes exhibit higher thermal stability than ortho or meta isomers due to reduced steric hindrance .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in drug synthesis. For example:
-
Anticancer Agents: Bromine facilitates cross-coupling reactions to introduce pharmacophores.
-
Neurotherapeutics: Fluorine enhances blood-brain barrier penetration.
Case Study: A 2024 study utilized 1-(4-bromobutyl)-2-fluorobenzene to synthesize a tyrosine kinase inhibitor, demonstrating 75% efficacy in vitro.
Materials Science
-
Liquid Crystals: The bromobutyl chain promotes mesophase stability.
-
Polymer Additives: Fluorine reduces surface energy, enhancing hydrophobicity.
| Hazard | Precautionary Measures |
|---|---|
| Eye irritation (H320) | Use safety goggles |
| Harmful if swallowed (H303) | Avoid ingestion |
The EPA’s assessment of 1-bromo-4-fluorobenzene (CASRN 460-00-4) notes similar hazards, emphasizing the need for proper ventilation and personal protective equipment .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
| Isomer | Reactivity | Thermal Stability |
|---|---|---|
| 1-(4-Bromobutyl)-2-fluoro | Moderate | Low |
| 1-(4-Bromobutyl)-3-fluoro | High | Moderate |
| 1-(4-Bromobutyl)-4-fluoro | High | High |
The para-fluoro isomer’s symmetry enhances crystallinity and reaction selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume